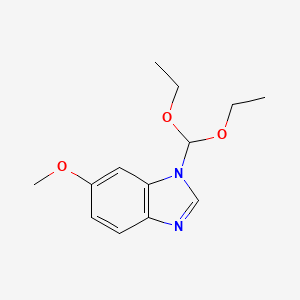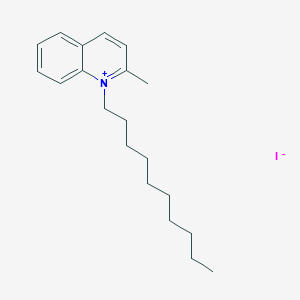
1-Decyl-2-methylquinolin-1-ium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Decyl-2-methylquinolin-1-ium iodide is a quaternary ammonium compound with a molecular formula of C20H30IN This compound is known for its unique structure, which includes a quinoline ring substituted with a decyl group and a methyl group, and an iodide ion as the counterion
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Decyl-2-methylquinolin-1-ium iodide can be synthesized through a quaternization reaction. The typical synthetic route involves the reaction of 2-methylquinoline with decyl iodide. The reaction is usually carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions. The reaction mixture is then cooled, and the product is precipitated out by the addition of a non-solvent such as diethyl ether.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the quaternization reaction. The product is then purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions: 1-Decyl-2-methylquinolin-1-ium iodide undergoes various chemical reactions, including:
Nucleophilic Substitution: The iodide ion can be replaced by other nucleophiles such as chloride, bromide, or hydroxide ions.
Oxidation: The quinoline ring can undergo oxidation reactions to form quinolinium derivatives.
Reduction: The compound can be reduced to form dihydroquinoline derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium chloride, sodium bromide, or sodium hydroxide in aqueous or alcoholic solutions.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Major Products Formed:
Nucleophilic Substitution: Formation of 1-decyl-2-methylquinolin-1-ium chloride, bromide, or hydroxide.
Oxidation: Formation of quinolinium derivatives.
Reduction: Formation of dihydroquinoline derivatives.
Scientific Research Applications
1-Decyl-2-methylquinolin-1-ium iodide has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of various quinoline-based compounds and dyes.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Studied for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Used in the development of specialty chemicals and materials.
Mechanism of Action
1-Decyl-2-methylquinolin-1-ium iodide can be compared with other quaternary ammonium compounds such as dequalinium and benzalkonium chloride. While all these compounds share a similar mechanism of action, this compound is unique due to its specific quinoline structure and longer alkyl chain, which may confer different physicochemical properties and biological activities.
Comparison with Similar Compounds
Dequalinium: A quaternary ammonium compound with antimicrobial properties, used in mouthwashes and lozenges.
Benzalkonium Chloride: A widely used disinfectant and antiseptic with a broad spectrum of antimicrobial activity.
Properties
CAS No. |
494194-66-0 |
|---|---|
Molecular Formula |
C20H30IN |
Molecular Weight |
411.4 g/mol |
IUPAC Name |
1-decyl-2-methylquinolin-1-ium;iodide |
InChI |
InChI=1S/C20H30N.HI/c1-3-4-5-6-7-8-9-12-17-21-18(2)15-16-19-13-10-11-14-20(19)21;/h10-11,13-16H,3-9,12,17H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
LSYAKSPGBPLDPS-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCC[N+]1=C(C=CC2=CC=CC=C21)C.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[2-(Dimethylamino)ethoxy]-3-methyl-4-propoxybenzaldehyde](/img/structure/B14231489.png)

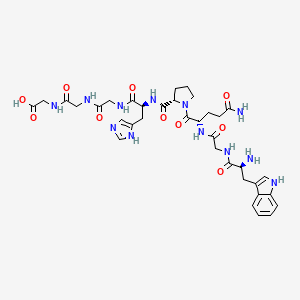
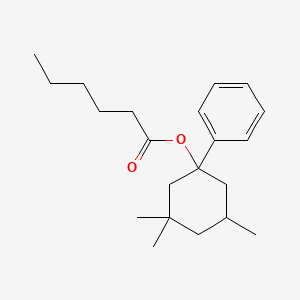
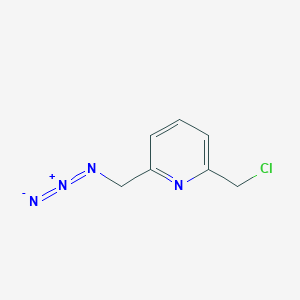
![1H-Pyrazolo[4,3-c]isoquinoline, 8-chloro-3-methyl-5-(2-pyridinyl)-](/img/structure/B14231518.png)
![3-[(3-Fluorophenyl)tellanyl]-3-phenylprop-2-enoyl chloride](/img/structure/B14231521.png)
![[2-Methyl-6-(trifluoromethyl)-4H-pyran-4-ylidene]propanedinitrile](/img/structure/B14231523.png)
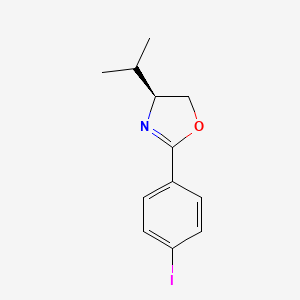
![4-Chloro-2,6-bis{[(2-hydroxyethyl)amino]methyl}phenol](/img/structure/B14231533.png)
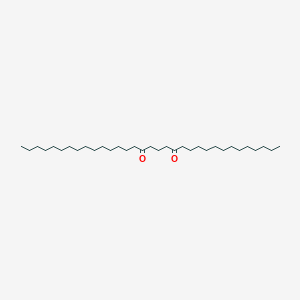
![N-[(1S,2S)-2-hydroxycyclopentyl]butanamide;hydrochloride](/img/structure/B14231558.png)
